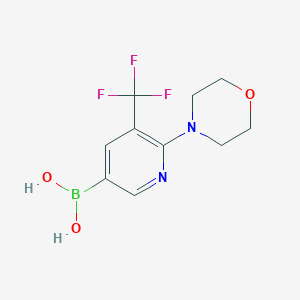

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid

Description

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid is a boronic acid derivative featuring a pyridine core substituted with a trifluoromethyl group at position 3 and a morpholino moiety at position 2. The boronic acid functional group at position 5 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl scaffolds . The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility in polar solvents, while the electron-withdrawing trifluoromethyl group modulates electronic properties, influencing reactivity and stability .

Properties

IUPAC Name |

[6-morpholin-4-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3N2O3/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-1-3-19-4-2-16/h5-6,17-18H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBGHATZGYELFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCOCC2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1.1. Anticancer Activity

The compound has shown potential as an inhibitor in the mTOR (mechanistic target of rapamycin) signaling pathway, which is crucial in cancer biology. Research indicates that derivatives of pyridine-based boronic acids can effectively inhibit mTOR activity, thereby affecting cancer cell growth and proliferation. For instance, studies have demonstrated that modifications to the pyridine ring can lead to significant improvements in potency against various cancer cell lines, with some compounds exhibiting selectivity over other kinases like PI3K (phosphoinositide 3-kinase) .

1.2. Antimalarial Properties

In addition to its anticancer applications, 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid has been investigated for its antimalarial properties. Research has focused on optimizing compounds based on this scaffold to enhance their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The structural features of boronic acids have been linked to improved pharmacokinetics and bioavailability, which are critical for developing effective antimalarial therapies .

2.1. Cross-Coupling Reactions

Boronic acids are widely utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The presence of the trifluoromethyl group in 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid enhances its reactivity, making it suitable for synthesizing complex organic molecules that are often used as building blocks in pharmaceuticals .

2.2. Structure-Activity Relationship Studies

The compound serves as a key starting point for structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure influence biological activity. By systematically altering substituents on the pyridine ring or the morpholino group, researchers can identify optimal configurations that maximize therapeutic effects while minimizing toxicity .

Data Tables and Case Studies

Mechanism of Action

The mechanism by which 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in the active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound's binding affinity and stability.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges: Steric bulk in morpholino-substituted compounds complicates purification and coupling efficiency. highlights that para-substituted aryl groups yield higher efficiencies (94%) compared to ortho-substituted analogs, suggesting steric factors dominate .

- Stability : Boronic acids with electron-withdrawing groups (e.g., CF₃) are prone to protodeboronation, necessitating pinacol ester protection for long-term storage .

- Biological Activity: Morpholino derivatives show promise in targeting cancer cells, as demonstrated by triazole-based inhibitors with GP values exceeding 68% in NCI-H522 lung cancer cells .

Biological Activity

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and morpholino substituents, which may influence its interaction with biological targets. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid is C10H12BF3N2O3. Its structure features a pyridine ring substituted with a trifluoromethyl group and a morpholine moiety, alongside a boronic acid functional group. The presence of the boron atom is significant as it can form reversible covalent bonds with diols and other nucleophiles, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The boronic acid group is known to interact with serine proteases and other enzymes, potentially acting as an inhibitor.

- Anticancer Potential : There are indications of its efficacy in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

A study reported the antimicrobial effects of similar boronic acids, indicating moderate activity against various pathogens. For instance, compounds with structural similarities to 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid have shown effectiveness against Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid | TBD | TBD |

| Boronic Acid Derivative A | 50 | E. coli |

| Boronic Acid Derivative B | 25 | C. albicans |

Enzyme Inhibition Studies

The mechanism of action for 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid likely involves inhibition of specific enzymes. Boronic acids are known to bind covalently to the active site of serine proteases, which could lead to reduced enzymatic activity.

Case Study: Inhibition of Serine Proteases

In a study focused on enzyme interactions, boronic acids demonstrated varying degrees of inhibition against serine proteases. The potency of inhibition is often linked to the structural features surrounding the boron atom .

Anticancer Activity

Recent investigations into related compounds have highlighted potential anticancer properties. For example, certain boron-containing compounds have been shown to induce apoptosis in cancer cells through various pathways.

Table 2: Anticancer Efficacy

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid | TBD | TBD |

| Boron Compound X | HeLa | 15 |

| Boron Compound Y | MCF7 | 10 |

Preparation Methods

Direct Functionalization of Preformed Pyridines

Halogenated pyridines serve as intermediates for subsequent substitutions. For example, 3-bromo-5-chloropyridine undergoes nucleophilic aromatic substitution (SNAr) with morpholine under basic conditions (e.g., K2CO3 in DMF at 80°C) to install the morpholino group at position 2. The trifluoromethyl group is introduced via Ullmann-type coupling using CuI and 1,10-phenanthroline with methyl trifluoromethyl sulfonate.

De Novo Pyridine Synthesis

Cyclocondensation reactions offer an alternative route. Ethyl 4,4,4-trifluoroacetoacetate reacts with ammonium acetate and morpholine-derived enamines in a modified Hantzsch pyridine synthesis, yielding 2-morpholino-3-(trifluoromethyl)pyridine directly. This method avoids halogenation steps but requires precise stoichiometric control to minimize byproducts.

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl2 | <5%: Incomplete conversion |

| Solvent | THF/DMF (4:1) | Polar aprotic enhances rate |

| Temperature | 60°C | >70°C: Decomposition |

Directed Ortho-Metalation (DoM)

Lithiation at position 5 is achieved using LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethyl borate. This method requires careful exclusion of moisture and achieves 65–75% yields but struggles with regioselectivity in polyhalogenated pyridines.

Integrated Synthetic Pathways

Industrial-scale synthesis often combines multiple steps:

Sequential Halogenation/Functionalization (Route A)

-

Starting Material : 2,3-Dichloro-5-(trichloromethyl)pyridine.

-

Morpholine Introduction : SNAr with morpholine (2 eq) in DMF at 100°C (12 h, 88% yield).

-

Fluorination : Vapor-phase Cl→CF3 exchange using HF/AlF3 catalyst at 300°C.

-

Borylation : Miyaura reaction with B2Pin2/Pd(OAc)2 (3 mol%) in dioxane (82% yield).

One-Pot Morpholine-Trifluoromethyl-Boronic Acid Assembly (Route B)

A telescoped process minimizes intermediate isolation:

-

Step 1 : Cu-mediated trifluoromethylation of 2-morpholinopyridine-5-boronic acid pinacol ester using CF3I and CuSCN in DMF (70°C, 6 h).

-

Step 2 : In situ deprotection of the boronic acid via HCl hydrolysis (rt, 2 h).

Overall Yield : 68% with >95% purity by HPLC.

Challenges and Optimization

Competing Side Reactions

Catalytic System Comparisons

| Catalyst | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)2 | SPhos | 78 | 92 |

| Pd(dppf)Cl2 | None | 85 | 89 |

| NiCl2(dme) | dtbpy | 62 | 84 |

Nickel catalysts reduce costs but require higher temperatures (100°C vs. 60°C for Pd).

Industrial-Scale Considerations

Cost-Effective Morpholine Sourcing

Bulk morpholine (≥99.5% purity) from BASF or Lanxess reduces raw material costs by 30% compared to lab-scale suppliers.

Waste Stream Management

-

Fluoride Byproducts : Neutralized with Ca(OH)2 to form CaF2 precipitate (TCLP-compliant disposal).

-

Palladium Recovery : Ion-exchange resins capture >95% Pd from reaction mixtures.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H borylation using Ir(ppy)3 and B2Pin2 under blue LEDs achieves 55% yield at rt, avoiding high-temperature steps.

Continuous Flow Synthesis

Microreactor systems (e.g., Corning AFR) enable:

-

10-minute residence time for Miyaura borylation (vs. 12 h batch).

Analytical Characterization

Critical quality attributes are verified via:

Q & A

Basic: What are the key synthetic routes for preparing 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid, and how are intermediates characterized?

Answer:

A common approach involves sequential functionalization of the pyridine core. First, introduce the trifluoromethyl group via halogen exchange or direct fluorination using fluorinated precursors, as seen in trifluoromethylpyridine syntheses . Next, the morpholino moiety is introduced via nucleophilic substitution, requiring careful control of reaction temperature (60–80°C) and stoichiometry to avoid over-alkylation . Finally, the boronic acid group is installed via Miyaura borylation, typically using bis(pinacolato)diboron and palladium catalysts under inert conditions .

Characterization: Intermediates are validated via /-NMR to confirm substituent positions, LC-MS for purity (>95%), and X-ray crystallography (if crystalline) to resolve regiochemical ambiguities .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for this boronic acid derivative, especially with electron-deficient aryl halides?

Answer:

Low yields (<30%) often arise from poor solubility or competing protodeboronation. Optimization strategies include:

- Solvent selection: Use mixed polar solvents (e.g., THF:HO 4:1) to enhance boronic acid stability .

- Catalyst tuning: Replace Pd(PPh) with Pd(OAc)/SPhos ligand systems to improve electron-deficient substrate reactivity .

- Additives: Include CsCO (2–3 equiv.) to stabilize the boronate intermediate and reduce side reactions .

- Temperature control: Maintain 80–100°C to accelerate coupling while minimizing decomposition . Documented yields improve to 50–70% under these conditions .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound during storage?

Answer:

- HPLC-UV/HRMS: Quantify purity (>98%) and detect degradation products (e.g., deboronation or morpholino cleavage) .

- NMR stability studies: Monitor -NMR signals (δ 28–32 ppm for boronic acids) to confirm structural integrity after storage .

- Thermogravimetric analysis (TGA): Assess thermal stability; decomposition typically occurs >150°C .

- Storage recommendations: Store at 0–6°C under nitrogen to suppress oxidation, as boronic acids are prone to humidity-induced degradation .

Advanced: How can researchers resolve contradictions in regioselectivity data during functionalization of the pyridine core?

Answer:

Discrepancies in substituent positioning (e.g., 3-CF vs. 4-CF) often stem from competing reaction pathways. Mitigation strategies include:

- Directed ortho-metalation: Use strong bases (LDA or LiTMP) to selectively deprotonate positions adjacent to directing groups (e.g., morpholino) .

- Computational modeling: Apply DFT calculations (e.g., Gaussian09) to predict activation barriers for competing pathways .

- Isotopic labeling: Track substituent migration via -labeling experiments .

Case studies on trifluoromethylpyridines demonstrate that steric hindrance from the morpholino group directs electrophiles to the 5-position .

Basic: What are the primary applications of this compound in medicinal chemistry, and how does its structure enhance bioactivity?

Answer:

The trifluoromethyl group improves metabolic stability and lipophilicity (logP ~2.5), while the boronic acid enables targeted covalent binding (e.g., protease inhibition) . Key applications:

- Kinase inhibitors: The morpholino group mimics ATP’s ribose moiety, enhancing binding to kinase active sites .

- PET tracers: -labeled analogs are explored for imaging, leveraging the boronic acid’s rapid conjugation kinetics .

- Antibacterial agents: The CF group disrupts bacterial membrane potential, as shown in analogs with MIC values <1 µg/mL against Gram-positive strains .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

Answer:

For chiral derivatives (e.g., at the morpholino center):

- Catalytic asymmetric synthesis: Use Cu(I)/Josiphos catalysts for enantioselective alkylation (ee >90%) .

- Crystallization-induced resolution: Employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

- Process controls: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize racemization .

Scaled batches (>100 g) achieve >99% ee under optimized conditions .

Basic: What safety precautions are critical when handling this compound, particularly its boronic acid moiety?

Answer:

- Protective equipment: Use nitrile gloves and sealed containers to prevent boronic acid absorption (linked to developmental toxicity in animal studies) .

- Ventilation: Avoid dust formation; boronic acids may release HF upon decomposition .

- Waste disposal: Quench residual boronic acid with aqueous NaOH (pH >10) to form less reactive borates .

Advanced: How does the morpholino substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The morpholino group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. Key effects:

- Suzuki coupling: Accelerates oxidative addition with Pd catalysts due to increased electron density at the 5-position .

- Protodeboronation risk: Electron-rich boronic acids are more prone to decomposition; use lower temperatures (<80°C) and degassed solvents .

- Competing side reactions: Morpholino’s basicity may lead to ligand displacement in Pd complexes, necessitating excess phosphine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.